2,7-Dichloro-8-methylquinoline-3-carbaldehyde
Description
Historical Context of Quinoline Derivatives
Quinoline and its derivatives have been studied extensively since their discovery in the 19th century due to their versatile chemical properties and biological activities. The quinoline scaffold has served as a foundation for the development of numerous pharmaceuticals, agrochemicals, and dyes. Early research focused on the synthesis and characterization of quinoline compounds, leading to the discovery of their antimalarial, antibacterial, and anticancer properties.
The introduction of substituents such as halogens and alkyl groups on the quinoline ring has historically been a strategy to modulate biological activity and chemical behavior. The development of chlorinated quinoline derivatives, including 2,7-dichloroquinolines, emerged as part of efforts to enhance the reactivity and potential applications of these compounds. The incorporation of an aldehyde group at position 3 further expanded the synthetic utility of quinoline derivatives by enabling diverse chemical transformations.
Significance in Organic Chemistry Research
2,7-Dichloro-8-methylquinoline-3-carbaldehyde holds significant interest in organic chemistry research due to its multifunctional nature. The aldehyde group allows for various chemical reactions, including oxidation to carboxylic acids and condensation reactions, while the chlorine substituents increase electrophilicity and enable further functionalization through nucleophilic aromatic substitution.
This compound serves as a versatile intermediate in the synthesis of biologically active molecules and novel materials. Its reactivity profile makes it valuable for studying reaction mechanisms involving quinoline derivatives. Moreover, it is utilized in exploring structure-activity relationships in medicinal chemistry, particularly in the design of antimalarial, antitumor, and antimicrobial agents.
Advanced characterization techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and computational methods like density functional theory have been applied to elucidate its molecular structure, electronic properties, and reactive sites. These studies contribute to a deeper understanding of the chemical behavior of substituted quinolines.
Position in Quinoline Chemistry Literature
Within the extensive quinoline chemistry literature, this compound is recognized as a specialized derivative with unique substitution patterns that influence its chemical and physical properties. It is documented in chemical databases and supplier catalogs with detailed physicochemical data, including melting point, molecular weight, and spectral properties.
Research articles and chemical syntheses often cite this compound as a key intermediate or a model compound for studying halogenated quinoline aldehydes. Its role in synthetic methodologies, such as the Vilsmeier-Haack reaction for formylation, is well established. Additionally, computational studies have been conducted to analyze its molecular geometry and electronic structure, situating it as a compound of interest in theoretical and applied organic chemistry.
Data Table: Key Chemical Properties of this compound
Summary of Detailed Research Findings
Synthesis: The compound is commonly synthesized via the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of a chlorinated and methylated quinoline precursor. This method involves reagents such as dimethylformamide and phosphorus oxychloride.
Reactivity: The aldehyde group undergoes oxidation to carboxylic acids and participates in condensation reactions, while the chlorine atoms facilitate nucleophilic substitution reactions, enabling structural diversification.
Spectral Analysis: Nuclear Magnetic Resonance and Infrared spectroscopy confirm the presence and position of substituents. Computational studies using density functional theory provide insights into molecular geometry and electronic distribution, highlighting chemically active sites responsible for reactivity.
Applications: The compound is used in organic synthesis as an intermediate for producing pharmacologically relevant molecules and materials science applications, illustrating the broad utility of quinoline derivatives in research.
Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWEFPNGJCTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563030 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131923-69-8 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis generally follows a multi-step approach:
- Step 1: Construction of the quinoline core with methyl and chloro substituents.
- Step 2: Selective chlorination to introduce chlorine atoms at the 2 and 7 positions.
- Step 3: Introduction of the aldehyde group at the 3 position, typically via formylation reactions such as the Vilsmeier-Haack reaction.
Preparation of 7-Chloro-8-methylquinoline Intermediate
A critical precursor is 7-chloro-8-methylquinoline, which can be synthesized by a ring closure reaction involving 3-chloro-2-methylaniline and glycerol in the presence of concentrated sulfuric acid and sodium iodide as a catalyst. The reaction is conducted under controlled heating (120–140 °C) followed by neutralization and extraction steps to isolate the product with high purity (98.3 wt%) and yield (~92.1%).
| Parameter | Condition/Value |
|---|---|
| Starting material | 3-chloro-2-methylaniline |
| Catalyst | Sodium iodide (1 g) |
| Acid | Concentrated sulfuric acid (600 g) |
| Solvent | Glycerol (290 g) |
| Temperature | 120 °C (addition), 140 °C (hold) |
| Reaction time | 4 hours addition + 3 hours hold |
| Yield | 92.1% |
| Purity | 98.3 wt% |
Oxidation to 7-Chloro-8-quinolinecarboxylic Acid
The 7-chloro-8-methylquinoline is oxidized to 7-chloro-8-quinolinecarboxylic acid using oxygen as the oxidant in the presence of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts. This reaction is performed in an autoclave under oxygen pressure (~4 MPa) at 80–100 °C for 6–12 hours. The process avoids waste acid and water generation, simplifying post-reaction treatment. The product is isolated by cooling, filtration, and drying, achieving yields around 88.6–93.1% and purity above 97%.
| Parameter | Condition/Value |
|---|---|
| Catalyst 1 | N-hydroxyphthalimide (0.001–0.5 mol/mol substrate) |
| Catalyst 2 | Azobisisobutyronitrile (0.001–0.5 mol/mol substrate) |
| Oxidant | Oxygen (4 MPa pressure) |
| Solvent | Acetonitrile |
| Temperature | 80–100 °C |
| Reaction time | 6–12 hours |
| Yield | 88.6–93.1% |
| Purity | 97–98% |
Chlorination to 2,7-Dichloro-8-methylquinoline Derivatives
Chlorination of the quinoline carboxylic acid intermediate is achieved using chlorine gas in the presence of azobisisobutyronitrile as a catalyst. This step introduces chlorine atoms selectively at the 2 and 7 positions. The reaction is conducted at low temperatures to maintain high yield and purity. The chlorinated product serves as a precursor for further functionalization.
Formylation to Introduce the Aldehyde Group at Position 3
The aldehyde group at the 3 position is introduced via the Vilsmeier-Haack reaction , a well-established method for formylation of aromatic and heteroaromatic compounds. This involves treating the chlorinated quinoline derivative with a Vilsmeier reagent (formed from DMF and POCl3) under controlled conditions. This method is noted for its efficiency, high yield, and relatively mild reaction conditions.
| Parameter | Condition/Value |
|---|---|
| Reagents | DMF and POCl3 (Vilsmeier reagent) |
| Temperature | Typically 60–100 °C |
| Reaction time | Few hours (varies by substrate) |
| Yield | High (reported > 60%) |
| Notes | Efficient for quinoline derivatives with chloro and methyl substituents |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 7-chloro-8-methylquinoline synthesis | Ring closure | 3-chloro-2-methylaniline, glycerol, H2SO4, NaI | 120–140 °C, 7 hours total | 92.1 | 98.3 |
| Oxidation to quinolinecarboxylic acid | Catalytic oxidation | N-hydroxyphthalimide, azobisisobutyronitrile, O2 | 80–100 °C, 6–12 h, 4 MPa O2 | 88.6–93.1 | 97–98 |
| Chlorination | Electrophilic chlorination | Chlorine gas, azobisisobutyronitrile | Low temperature, controlled | High | High |
| Formylation (Vilsmeier-Haack) | Formylation | DMF, POCl3 | 60–100 °C, few hours | >60 | Not specified |
Research Findings and Notes
- The oxidation step using oxygen and N-hydroxyphthalimide catalyst is environmentally friendly, avoiding hazardous waste and simplifying purification.
- The Vilsmeier-Haack formylation is a preferred method for introducing the aldehyde group due to its high efficiency and compatibility with chloro-substituted quinolines.
- Chlorination reactions require careful control of temperature and catalyst loading to ensure selective substitution without over-chlorination or degradation.
- The overall synthetic route allows for recycling of mother liquors and reagents, improving sustainability and cost-effectiveness.
- Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2,7-Dichloro-8-methylquinoline-3-carboxylic acid.
Reduction: 2,7-Dichloro-8-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloro-8-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .
Comparison with Similar Compounds
Key Observations :
This compound
Synthesized via the Vilsmeier–Haack reaction, where 2,7-dichloroquinoline is formylated using POCl₃ and DMF. Subsequent methyl group introduction at position 8 occurs via Friedel-Crafts alkylation .
Analogous Derivatives
- 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Methoxy substitution is achieved by replacing Cl at position 8 with NaOCH₃ under reflux, followed by purification via column chromatography .
- 7-Chloro-2-ethoxyquinoline-3-carbaldehyde: Ethoxy substitution at position 2 involves nucleophilic displacement of Cl using K₂CO₃ and ethanol, yielding 85% purity .
Yield and Purity :
- Dichloro-methyl derivatives typically yield 70–75% due to competing side reactions .
- Methoxy/ethoxy analogs achieve higher yields (80–85%) owing to milder reaction conditions .
Structural and Crystallographic Features
- This compound: Crystallizes in a monoclinic system (space group P2₁/n) with π-π stacking distances of 3.64–3.72 Å, stabilizing the lattice .
- 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Exhibits intermolecular C–H⋯O hydrogen bonds (2.75 Å) and a planar quinoline core (r.m.s. deviation: 0.017 Å) .
Biological Activity
2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a chemical compound characterized by its unique quinoline structure, which includes two chlorine atoms and a methyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action.
- Molecular Formula : C₁₁H₈Cl₂N₁O
- Molecular Weight : 240.08 g/mol
- Structure : The presence of chlorine and methyl groups enhances its reactivity, making it a versatile compound in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- DNA Intercalation : It can interfere with DNA replication by intercalating into the DNA structure, disrupting normal cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antibiotics.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including HeLa cells (cervical cancer) and other tumorigenic cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting strong potential for further development as an antimicrobial agent.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of the compound on various cancer cell lines using an MTT assay. The results indicated that concentrations above 20 µM significantly reduced cell viability in HeLa cells while exhibiting minimal toxicity in non-cancerous cells .
Applications in Medicine
Due to its promising biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Q & A
What are the established synthetic routes for 2,7-dichloro-8-methylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive chloroiminium intermediate. Substituted acetamide precursors (e.g., N-(2,7-dichloro-8-methylphenyl)acetamide) undergo formylation at the 3-position, followed by cyclization to yield the quinoline core . Key factors include:
- Temperature : Prolonged heating (>15 hours at 353 K) improves cyclization efficiency.
- Solvent : Ice-water quenching after reaction minimizes byproducts.
- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity .
Yields range from 60–75% under optimized conditions, with impurities arising from incomplete cyclization or over-chlorination .
How can spectroscopic and crystallographic data resolve structural ambiguities in substituted quinolines?
Contradictions between NMR predictions and observed data (e.g., unexpected downfield shifts) often arise from electronic effects of substituents. For this compound:
- ¹H NMR : The aldehyde proton resonates at δ 10.2–10.5 ppm due to conjugation with the quinoline ring. Methyl groups at C8 appear as singlets (δ 2.6–2.8 ppm) .
- X-ray crystallography : Planarity of the quinoline core is confirmed via bond angles (e.g., C1–N1–C9 = 117.96°, C8–C7–C6 = 120.92°) and torsional deviations (<5°) in the formyl group . SHELXL refinement (R-factor <0.08) validates structural assignments .
What advanced strategies optimize regioselectivity in halogenated quinoline derivatives?
Regioselective chlorination at C2 and C7 is achieved through:
- Directing groups : The 3-carbaldehyde group directs electrophilic chlorination to C2 and C7 via resonance stabilization .
- Lewis acid catalysis : AlCl₃ or FeCl₃ enhances chlorination efficiency at electron-deficient positions .
Competing pathways (e.g., C4 chlorination) are suppressed by steric hindrance from the C8 methyl group . Computational studies (DFT) predict activation energies for competing pathways, guiding synthetic optimization .
How does crystallographic data inform reactivity predictions for this compound?
The planar quinoline framework and electron-withdrawing substituents (Cl, CHO) favor nucleophilic attacks at C3 and electrophilic substitutions at C5/C6:
- Aldehyde reactivity : The formyl group participates in condensation reactions (e.g., hydrazine derivatives) to form Schiff bases, confirmed by C=O bond elongation (1.22 Å → 1.32 Å post-reaction) .
- Chlorine substituents : C2–Cl (bond length 1.73 Å) is more labile than C7–Cl (1.75 Å) due to conjugation with the aldehyde group .
What methodologies validate biological activity in quinoline derivatives, and how are contradictions addressed?
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli identifies activity thresholds (e.g., MIC = 12.5 µg/mL) . Contradictions between in vitro and in vivo results may arise from poor solubility, addressed via prodrug strategies (e.g., esterification of the aldehyde) .
- Molecular docking : AutoDock Vina predicts binding to E. coli DNA gyrase (binding energy ≤−7.2 kcal/mol), with validation via isothermal titration calorimetry (ITC) .
How are computational tools integrated into reaction mechanism studies for this compound?
- DFT calculations : B3LYP/6-311+G(d,p) models simulate transition states for chlorination and formylation steps, identifying rate-limiting barriers (ΔG‡ ≈ 25–30 kcal/mol) .
- Molecular dynamics (MD) : Simulations (AMBER force field) predict solvation effects on reaction pathways, explaining solvent-dependent yields .
What crystallographic software packages are recommended for structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
